Sodium hydrogen adipate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

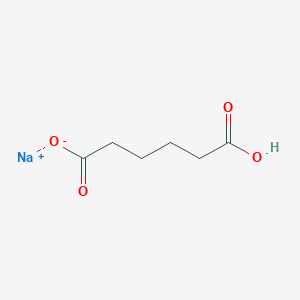

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-hydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGGIOPQLKEIGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940524 | |

| Record name | Sodium 5-carboxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18996-34-4 | |

| Record name | Sodium hydrogen adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018996344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-carboxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium Hydrogen Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of sodium hydrogen adipate. Due to the limited availability of specific experimental data for monosodium adipate, this guide also includes relevant data for the parent compound, adipic acid, and the closely related disodium adipate for comparative purposes. Detailed experimental protocols for the determination of key physicochemical parameters are also provided.

Introduction

This compound, also known as monosodium adipate, is the monosodium salt of adipic acid. It is an organic compound with potential applications in various fields, including the pharmaceutical industry as a buffering agent or an intermediate in drug synthesis. A thorough understanding of its physicochemical properties is crucial for its effective utilization in research and development.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Monosodium adipate, Adipic acid hydrogen sodium salt | [1][2][3] |

| Molecular Formula | C6H9NaO4 | [4][5] |

| Molecular Weight | 168.12 g/mol | [4] |

| CAS Number | 18996-34-4 | [3] |

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available data for this compound and compare it with adipic acid and disodium adipate.

Table 3.1: General Properties

| Property | This compound | Adipic Acid | Disodium Adipate |

| Appearance | White odorless powder[3] | White crystalline powder | White, crystalline powder[6][7] |

| Melting Point | Data not available | 151-152 °C[7] | 300 °C[6] |

| Boiling Point | Data not available | 337.5 °C | Data not available |

| Density | Data not available | 1.36 g/cm³ | 1.3504 g/cm³[6] |

Table 3.2: Solubility Profile

| Solvent | This compound | Adipic Acid | Disodium Adipate |

| Water | Freely soluble[3] | 24 g/L (25 °C) | Approx. 50 g/100 ml (20 °C)[7][8] |

| Ethanol | Soluble[3] | Soluble | Data not available |

| Organic Solvents | Data not available | Very soluble in methanol, soluble in acetone | Generally insoluble in non-polar organic solvents |

Table 3.3: Acidity

| Compound | pKa1 | pKa2 |

| Adipic Acid | 4.43 | 5.41 |

Note: The pKa values listed are for the parent dicarboxylic acid, adipic acid. For this compound, which is the salt of the first dissociation, the relevant equilibrium in solution would be the second dissociation.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a compound like this compound.

4.1. Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

For a pure substance, the melting range should be narrow (typically < 1 °C).

-

4.2. Determination of Aqueous Solubility

The equilibrium solubility method is commonly employed to determine the solubility of a compound in a specific solvent.

-

Apparatus: Vials with screw caps, analytical balance, thermostatically controlled shaker or water bath, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a vial.

-

The vial is sealed and placed in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

The mixture is agitated for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method that has been previously calibrated.

-

4.3. Potentiometric Titration for pKa Determination

Potentiometric titration can be used to determine the dissociation constants (pKa) of acidic and basic functional groups.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of the substance is dissolved in a known volume of deionized water.

-

The solution is stirred continuously, and the initial pH is recorded.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point(s).

-

The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid, two equivalence points and two pKa values will be observed.

-

4.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Apparatus: FT-IR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).

-

Procedure:

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

For carboxylate salts, characteristic strong asymmetric and symmetric stretching vibrations of the COO⁻ group are expected in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively[9]. The broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) would be absent or significantly altered in the salt form[10][11][12][13].

-

4.5. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

-

Apparatus: NMR spectrometer.

-

Procedure:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired.

-

In the ¹H NMR spectrum of this compound, the acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though its position can be concentration-dependent[13][14]. The chemical shifts and splitting patterns of the methylene protons would provide information about the carbon backbone. In the ¹³C NMR spectrum, the carboxylate carbon and the carboxylic acid carbon would have distinct chemical shifts, typically in the range of 170-185 ppm[14].

-

Visualizations

Caption: Workflow for the synthesis and physicochemical characterization of a chemical entity.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. While specific experimental values for the monosodium salt are limited, the data for adipic acid and disodium adipate offer valuable comparative insights. The provided methodologies serve as a robust framework for researchers to characterize this compound and similar organic salts in a laboratory setting. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.

References

- 1. Monosodium adipate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. hasinotech.lookchem.com [hasinotech.lookchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C6H9NaO4 | CID 23705258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Disodium adipate | C6H8Na2O4 | CID 24073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Sodium adipate | 7486-38-6 [smolecule.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to the Synthesis and Characterization of Monosodium Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of monosodium adipate, also known as sodium hydrogen adipate. This document details the chemical principles, experimental procedures, and analytical techniques required to produce and verify this monobasic salt of adipic acid.

Introduction

Monosodium adipate (C₆H₉NaO₄) is the monosodium salt of adipic acid, a dicarboxylic acid of significant industrial importance. While disodium adipate is more commonly referenced, the monosodium salt presents unique properties due to the presence of a free carboxylic acid group, making it a potentially valuable intermediate in organic synthesis and for applications requiring specific pH buffering capacities. This guide outlines a detailed methodology for its targeted synthesis and subsequent characterization.

Synthesis of Monosodium Adipate

The synthesis of monosodium adipate hinges on the principle of partial neutralization of adipic acid. A precise 1:1 molar ratio of adipic acid to a sodium base, typically sodium hydroxide, is crucial to favor the formation of the monosodium salt over the disodium salt.

Reaction Scheme

The reaction proceeds as a straightforward acid-base neutralization:

HOOC-(CH₂)₄-COOH + NaOH → NaOOC-(CH₂)₄-COOH + H₂O

Experimental Protocol

Materials:

-

Adipic acid (C₆H₁₀O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

pH indicator or pH meter

Procedure:

-

Dissolution of Adipic Acid: In a reaction flask equipped with a magnetic stirrer, dissolve a specific molar quantity of adipic acid in a suitable volume of deionized water. Gentle heating may be applied to facilitate dissolution.

-

Preparation of Sodium Hydroxide Solution: Prepare a standardized aqueous solution of sodium hydroxide. The concentration should be accurately known to ensure precise stoichiometric control.

-

Neutralization: Slowly add exactly one molar equivalent of the sodium hydroxide solution to the stirred adipic acid solution at room temperature. Monitor the pH of the reaction mixture throughout the addition. The final pH should be controlled to be in the acidic range, indicative of the formation of the monosodium salt.

-

Isolation of Monosodium Adipate:

-

The resulting aqueous solution of monosodium adipate can be concentrated by rotary evaporation to induce crystallization.

-

Alternatively, the addition of a less polar solvent in which monosodium adipate is insoluble, such as ethanol, can be used to precipitate the product.

-

-

Purification: The crude monosodium adipate crystals should be collected by vacuum filtration and washed with a small amount of cold ethanol to remove any unreacted adipic acid or residual sodium hydroxide.

-

Drying: The purified crystals are then dried in a vacuum oven at a moderate temperature to remove residual solvent.

Characterization of Monosodium Adipate

Thorough characterization is essential to confirm the identity and purity of the synthesized monosodium adipate. The following techniques are recommended.

Physical Properties

Monosodium adipate is expected to be a white, odorless crystalline powder.[1] It is freely soluble in water and also shows solubility in ethanol.[1]

| Property | Description |

| CAS Number | 18996-34-4 |

| Molecular Formula | C₆H₉NaO₄ |

| Molecular Weight | 168.13 g/mol |

| Appearance | White odorless powder |

| Solubility | Freely soluble in water, soluble in ethanol |

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of monosodium adipate is expected to exhibit characteristic absorption bands for both the carboxylate and the carboxylic acid functional groups.

-

A broad O-H stretching band from the carboxylic acid group (around 3000 cm⁻¹).

-

A sharp C=O stretching band from the carboxylic acid group (around 1700 cm⁻¹).

-

An asymmetric and a symmetric stretching band for the carboxylate group (COO⁻) at approximately 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the adipate backbone. The chemical shifts of the protons alpha to the carboxyl and carboxylate groups would be distinct.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the carboxylic acid and the carboxylate groups, in addition to the signals for the methylene carbons.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the adipate anion.

Thermal Analysis

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine the melting point and thermal stability of the synthesized compound.

Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and characterization workflow for monosodium adipate.

Caption: Synthesis and characterization workflow for monosodium adipate.

Conclusion

This guide provides a foundational framework for the successful synthesis and comprehensive characterization of monosodium adipate. The detailed experimental protocol and analytical methodologies described herein are intended to support researchers and scientists in producing and verifying this compound for various applications in drug development and organic synthesis. Adherence to precise stoichiometric control during synthesis is paramount to achieving a high purity of the desired monosodium salt.

References

Crystal Structure Analysis of Sodium Hydrogen Adipate: A Technical Guide

This technical guide provides an in-depth analysis of the crystal structure of a sodium hydrogen adipate complex. The information presented is primarily derived from a neutron diffraction study of a co-crystal with the formula [Na₂(C₆H₉O₄)₂(C₆H₁₀O₄)]·2H₂O, which consists of this compound, adipic acid, and water. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the solid-state properties of this compound.

Crystallographic Data

The crystallographic data for the this compound-adipic acid complex was determined by neutron diffraction at two different temperatures, 295 K and 220 K. The key parameters are summarized in the tables below.

Table 1: Unit Cell Parameters [1][2]

| Parameter | Value at 295 K | Value at 220 K |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | C2/m |

| a (Å) | 9.378 (2) | Not specified |

| b (Å) | 13.379 (5) | Not specified |

| c (Å) | 10.247 (3) | Not specified |

| β (°) | 95.93 (3) | Not specified |

| Volume (ų) | 1278.8 (7) | Not specified |

| Z | 2 | 2 |

Table 2: Data Collection and Refinement [1][2]

| Parameter | Value at 295 K |

| Radiation Wavelength (λ, Å) | 1.1588 (2) |

| Calculated Density (Dₓ, g cm⁻³) | 1.346 |

| Measured Density (Dₘ, g cm⁻³) | 1.348 (1) |

| Absorption Coefficient (μ, cm⁻¹) | 2.186 |

| F(000) | 176.4 fm |

| R(F²) | 0.108 |

| Number of Reflections | 1995 |

Molecular and Crystal Structure

The crystal structure of the this compound-adipic acid complex is characterized by distinct molecular arrangements and intermolecular interactions. The asymmetric unit contains sodium cations, hydrogen adipate anions (A), neutral adipic acid molecules (B), and water molecules.

The hydrogen adipate subunits are linked end-to-end, forming infinite chains through very short O···O hydrogen bonds with a distance of 2.44 Å.[1][2] The hydrogen atoms involved in these bonds are located on centers of symmetry.

The sodium cation is octahedrally coordinated by oxygen atoms.[1][2] These coordinating oxygen atoms originate from both the hydrogen adipate anions and the non-ionized adipic acid molecules. The adipic acid molecules exhibit large mean-square nuclear displacements, which suggests the presence of anharmonicity and disorder in the crystal lattice.[1][2]

Experimental Protocols

3.1. Synthesis and Crystallization

A general method for the preparation of this compound involves the neutralization of adipic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate, in a suitable solvent.[3]

-

Reaction: C₆H₁₀O₄ + NaOH → NaC₆H₉O₄ + H₂O

For the specific complex analyzed, single crystals were grown from an aqueous solution containing sodium adipate and adipic acid. The dihydrate crystals were obtained by slow evaporation of the solvent.

3.2. Neutron Diffraction Analysis

The crystal structure was determined using single-crystal neutron diffraction. The general workflow for such an analysis is as follows:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4] The crystal should be of appropriate size and quality, free from significant defects.[4]

-

Data Collection: The mounted crystal is placed in a neutron beam. The diffraction data are collected at a specific temperature (in this case, 295 K and 220 K) by rotating the crystal and recording the intensities of the diffracted beams.[1]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson techniques. The atomic coordinates and thermal parameters are refined to obtain the final structural model.[5]

Visualizations

The following diagrams illustrate key aspects of the crystal structure and the experimental workflow.

References

- 1. Structure of the adipate complex [Na2(C6H9O4)2(C6H10O4)].2H2O from neutron diffraction at 220 and 295 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Sodium adipate - Wikipedia [en.wikipedia.org]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of Sodium Hydrogen Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for sodium hydrogen adipate, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the characterization and analysis of this compound.

Introduction to this compound

This compound, the monosodium salt of adipic acid, is an organic compound with applications in various fields, including as a food additive and in the synthesis of polymers. Its chemical structure consists of a six-carbon dicarboxylic acid with one of the carboxylic acid groups neutralized to a sodium salt. This unique structure gives rise to characteristic spectroscopic features that are crucial for its identification and quality control.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylate anion, the carboxylic acid group, and the hydrocarbon backbone.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3300-2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) | Strong |

| ~2950-2850 | C-H stretch | Methylene (-CH₂) | Medium |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) | Strong |

| ~1650-1550 | C=O asymmetric stretch | Carboxylate (-COO⁻) | Strong |

| ~1450-1380 | C=O symmetric stretch | Carboxylate (-COO⁻) | Strong |

| ~1410 | C-H bend (scissoring) | Methylene (-CH₂) | Medium |

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid (-COOH) | Broad, Medium |

Note: The exact peak positions can vary depending on the sample preparation and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are valuable for structural elucidation.

The ¹H NMR spectrum of this compound in a suitable solvent like D₂O is expected to show signals corresponding to the methylene protons and the acidic proton of the carboxylic acid group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COO H) |

| ~2.2-2.4 | Multiplet | 4H | α-Methylene protons (-CH₂ -COOH and -CH₂ -COO⁻) |

| ~1.5-1.7 | Multiplet | 4H | β-Methylene protons (-CH₂-CH₂ -COOH and -CH₂-CH₂ -COO⁻) |

Note: The chemical shift of the acidic proton is highly dependent on the solvent and concentration and may exchange with deuterium in D₂O, leading to its disappearance from the spectrum.

The ¹³C NMR spectrum will provide information about the different carbon environments in the this compound molecule. Due to the asymmetry of the molecule, all six carbons are expected to be chemically non-equivalent.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | Carboxylic acid carbon (-C OOH) |

| ~175-180 | Carboxylate carbon (-C OO⁻) |

| ~33-35 | α-Methylene carbon next to -COOH |

| ~32-34 | α-Methylene carbon next to -COO⁻ |

| ~24-26 | β-Methylene carbons |

Note: The chemical shifts are estimates and can be influenced by the solvent and other experimental parameters. A solid-state CP/MAS ¹³C NMR spectrum of a related compound showed a signal for the sodium salt of a terminal COOH group at 182.54 ppm.[1]

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and NMR spectra of this compound.

FTIR Spectroscopy Experimental Protocol

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a DTGS or MCT detector.

Procedure (ATR Method):

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.

-

Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty ATR accessory.

-

Sample Spectrum: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as necessary.

NMR Spectroscopy Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound in solution.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Choose a suitable deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide - D₂O).

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Deriving structural information from spectroscopic data.

References

In-Depth Technical Guide: Solubility of Sodium Hydrogen Adipate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium hydrogen adipate, a compound of interest in various scientific and industrial fields, including pharmaceuticals and material science. This document compiles available solubility data, details experimental protocols for its determination, and presents logical workflows for the application of such data.

Introduction to this compound

This compound, also known as monosodium adipate, is the monosodium salt of adipic acid. It is a white crystalline powder. Its chemical structure, possessing both a carboxyl group and a sodium carboxylate group, imparts a degree of polarity that significantly influences its solubility in different solvent systems. Understanding its solubility is crucial for a range of applications, from designing drug delivery systems to controlling crystallization processes in chemical manufacturing.

Quantitative Solubility Data

A thorough review of scientific literature reveals a notable gap in publicly available, quantitative solubility data for this compound, particularly in organic solvents. However, data for the closely related disodium adipate in water provides valuable insights.

Aqueous Solubility

Quantitative data for the solubility of what is referred to as "sodium adipate" in water has been reported over a range of temperatures. It is important to note that the primary literature source refers to "sodium adipate," which is often used to describe the disodium salt. The data presented below is from a study on sodium dicarboxylate salts and is presumed to be for the disodium salt, as is common in such studies.[1] This data is presented to provide an indication of the aqueous solubility behavior of a closely related compound. The solubility of this compound is expected to follow a similar trend of increasing with temperature.

Table 1: Aqueous Solubility of Sodium Adipate (presumed Disodium Adipate) at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility (mol·kg⁻¹) |

| 6.00 | 279.15 | 2.65 |

| 10.95 | 284.10 | 2.80 |

| 16.85 | 290.00 | 3.10 |

| 20.85 | 294.00 | 3.30 |

| 25.00 | 298.15 | 3.52 |

| 30.85 | 304.00 | 3.80 |

| 35.85 | 309.00 | 4.10 |

| 40.85 | 314.00 | 4.45 |

| 45.85 | 319.00 | 4.80 |

| 50.85 | 324.00 | 5.20 |

| 55.85 | 329.00 | 5.60 |

| 60.85 | 334.00 | 6.05 |

| 65.85 | 339.00 | 6.55 |

| 70.85 | 344.00 | 7.05 |

| 75.85 | 349.00 | 7.60 |

| 80.85 | 354.00 | 8.20 |

| 84.85 | 358.00 | 8.70 |

Data extracted from the abstract of "The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K" by Rozaini, M. Z. H., & Brimblecombe, P. (2009).[1]

Solubility in Organic Solvents

Currently, there is a lack of peer-reviewed, quantitative data on the solubility of this compound in common organic solvents. Qualitative statements suggest it is "soluble in ethanol". The presence of both a polar carboxylate group and a less polar hydrocarbon chain suggests that its solubility in organic solvents will be highly dependent on the solvent's polarity, protic nature, and ability to form hydrogen bonds. Further experimental studies are required to quantify its solubility in solvents such as methanol, ethanol, acetone, and others.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of chemical compounds.

Equilibrium Concentration Method

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The resulting suspension is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the solid and the solution is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle, or it is filtered or centrifuged to separate the solid phase from the saturated solution. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Chromatography (e.g., HPLC): High-Performance Liquid Chromatography can be used to separate and quantify the amount of the dissolved solute. This is a highly accurate and precise method.

-

Isothermal Method for Temperature Dependence

To determine the solubility as a function of temperature, the equilibrium concentration method can be repeated at various temperatures.

Methodology:

-

A series of sealed vials, each containing an excess of this compound and the solvent, are prepared.

-

Each vial is placed in a temperature-controlled bath set to a specific temperature.

-

The samples are equilibrated at their respective temperatures with agitation.

-

Once equilibrium is reached, the concentration of the solute in the solution phase of each vial is determined using one of the analytical techniques described above.

-

The solubility data is then plotted against temperature to generate a solubility curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for solubility determination.

Logical Workflow for Application of Solubility Data

This diagram illustrates how solubility data for a compound like this compound is utilized in a research and development context, particularly in drug development.

Caption: Application of solubility data in drug development.

Conclusion and Future Outlook

The solubility of this compound is a critical parameter for its application in various scientific and industrial domains. While its aqueous solubility is expected to be significant and temperature-dependent, a notable lack of quantitative data in the public domain, especially for organic solvents, presents a challenge. The experimental protocols outlined in this guide provide a robust framework for researchers to generate this much-needed data. Future work should focus on systematically determining the solubility of this compound in a range of pharmaceutically and industrially relevant solvents to enable its full potential to be realized.

References

CAS number and molecular formula for sodium hydrogen adipate.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a concise yet thorough overview of Sodium Hydrogen Adipate, focusing on its fundamental chemical properties. Due to the limited availability of in-depth experimental and biological data in publicly accessible literature, this guide focuses on foundational information.

Chemical Identity and Properties

This compound, also known as monosodium adipate, is the monosodium salt of adipic acid. It is an organic sodium salt in which one of the two carboxy groups of adipic acid is deprotonated and the counter-ion is sodium.

Molecular Formula: C₆H₉NaO₄[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 168.12 g/mol | [1][2] |

| IUPAC Name | sodium;5-carboxypentanoate | PubChem |

| Synonyms | Monosodium adipate, Adipic acid monosodium salt | Alfa Chemistry |

| Appearance | White crystalline powder (general for adipates) | General Knowledge |

| Solubility | Soluble in water (general for adipates) | General Knowledge |

Synthesis and Formulation

Logical Relationship of Adipic Acid Salts

The following diagram illustrates the straightforward acid-base relationship between adipic acid and its sodium salts.

Caption: Figure 1: Adipic Acid Neutralization Pathway.

Applications and Biological Activity

Specific applications and biological activity data for this compound are not extensively documented in the available scientific literature. However, the broader class of adipates (salts and esters of adipic acid) finds use in various industrial applications.

-

Polymers and Plasticizers: Adipate esters are widely used as plasticizers to increase the flexibility and durability of polymers like PVC.

-

Food Additives: Disodium adipate is used as a food additive (E356) where it functions as an acidity regulator and buffering agent.

-

Pharmaceuticals: Due to its buffering capacity, adipic acid and its salts may be used in pharmaceutical formulations to control pH.

It is important to note that while these applications exist for the broader class of adipates, specific use cases for this compound are not well-defined in the literature. No significant evidence was found to suggest its involvement in specific biological signaling pathways.

Experimental Data and Protocols

A comprehensive search of scientific and technical databases did not yield specific, detailed experimental protocols for the use of this compound in biological or chemical research applications. Similarly, no quantitative data from experimental studies specifically investigating this compound were found.

Researchers interested in the properties and potential applications of this compound may need to develop experimental protocols based on the general chemistry of dicarboxylic acid salts and the known properties of other adipates.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data as of the time of writing. The absence of detailed experimental or biological data for this compound highlights a potential area for future research.

References

The Untapped Potential of Sodium Hydrogen Adipate in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic acid is a cornerstone in the synthesis of various commercially significant polymers, most notably polyamides like Nylon 6,6 and various polyesters. Its dicarboxylic nature allows it to act as a fundamental building block in condensation polymerization. This technical guide delves into the lesser-explored role of its monosodium salt, sodium hydrogen adipate. While direct literature on its application in polymer synthesis is scarce, this document extrapolates from established principles of polymer chemistry to hypothesize its potential roles as both a monomer and a pH-regulating agent. This guide presents theoretical frameworks, adapted experimental protocols, and hypothetical data to stimulate further research into this promising, yet underutilized, chemical compound.

Introduction to Adipic Acid and its Monosodium Salt

Adipic acid (hexanedioic acid) is a dicarboxylic acid that serves as a crucial monomer in step-growth polymerization. Its two carboxylic acid functional groups readily react with diols to form polyesters and with diamines to form polyamides. The precise stoichiometry of the monomers is critical for achieving high molecular weight polymers, a principle famously applied in the production of Nylon 6,6 where the 1:1 salt of adipic acid and hexamethylenediamine (Nylon salt) is used to ensure this balance.[1]

This compound, the monosodium salt of adipic acid, presents an interesting chemical structure with one free carboxylic acid group and one sodium carboxylate group. This duality suggests potential functionalities in a polymerization reaction that differ from its parent diacid. This guide will explore two primary hypothesized roles for this compound in polymer chemistry: as a functional monomer and as a pH buffering agent.

Hypothesized Role 1: this compound as a Monomer

The presence of a single reactive carboxylic acid group suggests that this compound could function as a monomer in condensation polymerization.

In Polyester Synthesis

In polyesterification, a dicarboxylic acid reacts with a diol. If this compound were to replace adipic acid, the free carboxylic acid group could react with a hydroxyl group of a diol. The resulting polymer chain would incorporate sodium carboxylate groups at regular intervals.

-

Potential Implications:

-

Modified Polymer Properties: The ionic nature of the sodium carboxylate group could introduce ion-exchange capabilities to the polyester, increase its hydrophilicity, and alter its thermal properties.

-

Solubility: The presence of the salt could affect the solubility of the monomer in different solvents, potentially allowing for polymerization in more polar media.

-

Reactivity: The electron-withdrawing nature of the carboxylate group might influence the reactivity of the remaining carboxylic acid group.

-

Below is a conceptual workflow for the synthesis of a polyester using this compound.

In Polyamide Synthesis

Similarly, in the synthesis of polyamides, the free carboxylic acid group of this compound could react with an amine group from a diamine monomer. This would result in a polyamide with regularly spaced sodium carboxylate groups.

-

Potential Implications:

-

Enhanced Dyeability: The ionic sites could serve as points for ionic dyes to attach, potentially improving the dyeability of the resulting fiber.

-

Biocompatibility: The introduction of ionic groups might alter the surface properties and biocompatibility of the polyamide, a factor of interest for medical applications.

-

Controlled Stoichiometry: The use of a partially neutralized acid could offer a different method for controlling the acid-amine balance during polymerization.

-

Hypothesized Role 2: As a pH Buffering Agent

The pH of the reaction medium is a critical parameter in polymerization, particularly in the synthesis of polyamides where the nucleophilicity of the amine monomer is pH-dependent.[2][3] Maintaining a stable pH can prevent side reactions and ensure consistent polymer chain growth.[4]

This compound is the salt of a weak acid (adipic acid) and a strong base (sodium hydroxide). In solution, it can establish an equilibrium that resists changes in pH, thereby acting as a buffering agent.[5]

-

Mechanism of Action:

-

If excess acid is present or generated, the adipate anion can accept a proton.

-

If the medium becomes too basic, the carboxylic acid group can donate a proton.

-

This buffering capacity could be particularly useful in maintaining the optimal pH for the condensation reaction between the diacid and diamine, leading to higher yields and more uniform polymer products. The use of acidic salts has been shown to influence the degree of conversion in other polymerization systems.[6]

The logical relationship of this buffering action is depicted below.

Hypothetical and Adapted Experimental Protocols

As no direct experimental protocols for the use of this compound in polymerization are readily available, the following protocols are adapted from standard procedures for adipic acid. These are intended as a starting point for research.

Theoretical Protocol for Polyester Synthesis

This protocol adapts a melt condensation method for polyester synthesis.

-

Reactant Preparation: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, combine equimolar amounts of this compound and a diol (e.g., 1,4-butanediol).

-

Catalyst Addition: Add a suitable catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide (0.1% by weight of the diacid salt).

-

Pre-polymerization: Heat the mixture to 180-200°C under a slow stream of nitrogen for 2-3 hours to facilitate the initial esterification and removal of water.

-

Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mmHg.

-

Reaction Monitoring: Continue the reaction for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

Product Recovery: Cool the reactor and extrude the resulting polymer.

Theoretical Protocol for Polyamide Synthesis

This protocol is a hypothetical adaptation for the synthesis of a polyamide.

-

Reactant Preparation: In a reaction vessel, dissolve this compound in a suitable solvent (e.g., m-cresol).

-

Diamine Addition: Slowly add an equimolar amount of a diamine (e.g., hexamethylenediamine) to the solution with stirring.

-

Heating: Heat the mixture under a nitrogen atmosphere to 200-220°C.

-

Water Removal: Allow the water formed during the reaction to distill off.

-

Polycondensation: Continue heating for 2-4 hours to drive the polymerization to completion.

-

Product Precipitation and Washing: Cool the solution and precipitate the polymer by pouring it into a non-solvent such as acetone. Wash the precipitated polymer thoroughly with water and then methanol to remove any unreacted monomers and salts.

-

Drying: Dry the polymer under vacuum.

Hypothetical Quantitative Data

The following table presents a hypothetical comparison of polymer properties when synthesized with adipic acid versus this compound. This data is purely illustrative and intended to guide potential research directions.

| Parameter | Polymer from Adipic Acid (Control) | Polymer from this compound (Hypothetical) | Rationale for Hypothetical Values |

| Reaction Yield (%) | 95 | 92 | Potentially slightly lower yield due to steric hindrance or altered reactivity of the monosodium salt. |

| Number Average Molecular Weight (Mn, g/mol ) | 18,000 | 15,000 | The presence of the salt may slightly impede the attainment of very high molecular weights. |

| Glass Transition Temperature (Tg, °C) | 60 | 75 | The ionic interactions from the sodium carboxylate groups could restrict chain mobility, increasing Tg. |

| Melting Temperature (Tm, °C) | 265 | 250 | The disruption of crystalline packing by the ionic groups might lower the melting point. |

| Water Absorption (%) | 1.5 | 4.0 | The hydrophilic nature of the sodium carboxylate groups would be expected to increase water uptake. |

Conclusion and Future Outlook

While the direct role of this compound in polymer chemistry is not yet established in scientific literature, its chemical structure strongly suggests intriguing possibilities. As a monomer, it could lead to the synthesis of novel functional polyesters and polyamides with unique ionic properties. As a pH-regulating agent, it could offer a new method for optimizing condensation polymerization reactions.

The theoretical frameworks, adapted protocols, and hypothetical data presented in this guide are intended to serve as a foundation for further investigation. Empirical studies are necessary to validate these hypotheses and to fully characterize the behavior of this compound in polymerization systems. The exploration of such underutilized monomers is a promising avenue for the development of new materials with tailored properties for a wide range of applications, from advanced textiles to biomedical devices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Control Of PH Value in The Dyeing Process Of Nylon Acid Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Effect of an acidic sodium salt on the polymerization behavior of self-adhesive resin cements formulated with different adhesive monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Sodium Hydrogen Adipate as a pH Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effective pH control is paramount in pharmaceutical formulations to ensure drug stability, solubility, and ultimately, therapeutic efficacy.[1][2] This technical guide provides a preliminary investigation into the properties of sodium hydrogen adipate as a versatile pH buffer for applications in research and drug development. Adipic acid, a dicarboxylic acid, possesses two pKa values, rendering its monosodium salt, this compound, a potentially effective buffer across two distinct pH ranges. This document outlines the fundamental physicochemical properties of this compound, detailed experimental protocols for its preparation and characterization, and a theoretical framework for understanding its buffering capacity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate comprehension and implementation in a laboratory setting.

Introduction to this compound as a Buffer

Buffers are aqueous solutions that resist changes in pH upon the addition of small quantities of an acid or a base.[3] In pharmaceutical formulations, buffers are critical for maintaining the optimal pH for drug stability, solubility, and patient comfort.[4] this compound (monosodium adipate) is the monosodium salt of adipic acid, a six-carbon dicarboxylic acid.[5] The diprotic nature of adipic acid, with two distinct pKa values, suggests that this compound can serve as an effective buffer in two separate pH regions.[6][7] This makes it a potentially valuable excipient in the formulation of a wide range of pharmaceutical products, from oral solutions to parenteral preparations. Adipates are already utilized in the food industry as acidity regulators and have been explored in drug delivery systems, indicating a favorable preliminary safety profile.[6][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a buffer is essential for its effective application. Key properties of adipic acid and its sodium salts are summarized below.

| Property | Value | Reference |

| Adipic Acid pKa1 | 4.43 | [9] |

| Adipic Acid pKa2 | 5.64 | [9] |

| Sodium Adipate Solubility in Water | Freely soluble | Not explicitly quantified in search results |

| Adipic Acid Solubility in Water | Slightly soluble | [6] |

| This compound Molecular Formula | C6H9NaO4 | [5] |

| This compound Molar Mass | 168.12 g/mol | [5] |

Buffering Mechanism and Effective Range

The buffering capacity of this compound stems from the equilibrium between adipic acid (H₂A), the hydrogen adipate ion (HA⁻), and the adipate ion (A²⁻). The two pKa values of adipic acid, approximately 4.43 and 5.64, indicate two optimal buffering regions.[9]

-

First Buffering Region (pH ≈ pKa1): In this range, the equilibrium between adipic acid (H₂A) and the hydrogen adipate ion (HA⁻) is predominant. This region is effective for buffering against both acidic and basic additions.

-

Second Buffering Region (pH ≈ pKa2): Here, the equilibrium between the hydrogen adipate ion (HA⁻) and the adipate ion (A²⁻) provides the buffering capacity.

The Henderson-Hasselbalch equation can be applied to each buffering region to estimate the pH of the buffer solution.[7]

For the first buffering region: pH = pKa₁ + log₁₀([HA⁻]/[H₂A])

For the second buffering region: pH = pKa₂ + log₁₀([A²⁻]/[HA⁻])

The effective buffering range for each pKa is generally considered to be pKa ± 1.[3]

Caption: Equilibrium of Adipic Acid and its Conjugate Bases.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of a this compound buffer.

Preparation of a this compound Buffer Solution (Target pH ≈ 4.9)

This protocol describes the preparation of a 0.1 M this compound buffer with a target pH around the midpoint of the two pKa values.

Materials:

-

Adipic acid (C₆H₁₀O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

pH meter

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Calculate Required Masses: To prepare a 0.1 M buffer, calculate the mass of adipic acid and sodium hydroxide needed. For a solution where [HA⁻] is maximized, a 1:1 molar ratio of adipic acid to NaOH is a good starting point.

-

Dissolution: Weigh the calculated amount of adipic acid and dissolve it in approximately 80% of the final desired volume of deionized water in a beaker.

-

Titration to Target pH: While stirring, slowly add a standardized solution of sodium hydroxide (e.g., 1 M NaOH) to the adipic acid solution. Monitor the pH continuously using a calibrated pH meter.

-

pH Adjustment: Continue adding NaOH until the pH approaches the target value (e.g., 4.9). Use 0.1 M NaOH or 0.1 M HCl for fine adjustments to reach the exact desired pH.

-

Final Volume: Once the target pH is achieved, transfer the solution to a volumetric flask and add deionized water to the final volume.

-

Verification: Re-measure the pH of the final buffer solution to ensure it is at the desired value.

Caption: Workflow for this compound Buffer Preparation.

Determination of Buffer Capacity

Buffer capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the moles of strong acid or base required to change the pH of one liter of the buffer by one unit.[10]

Materials:

-

Prepared this compound buffer solution

-

Standardized 0.1 M HCl

-

Standardized 0.1 M NaOH

-

Calibrated pH meter

-

Burettes

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Initial pH: Place a known volume (e.g., 50 mL) of the prepared buffer solution into a beaker and measure the initial pH.

-

Titration with Acid: Fill a burette with standardized 0.1 M HCl. Add small, precise increments (e.g., 0.5 mL) of HCl to the buffer solution while stirring. Record the pH after each addition.

-

Continue Titration: Continue adding HCl until the pH has dropped by at least one pH unit from the initial value.

-

Titration with Base: Repeat the process with a fresh 50 mL sample of the buffer solution, this time titrating with standardized 0.1 M NaOH and recording the pH increase.

-

Data Analysis: Plot the pH of the solution versus the volume of acid or base added. The buffer capacity can be calculated for each addition using the formula: β = (moles of H⁺ or OH⁻ added) / (ΔpH × volume of buffer in L)

Caption: Experimental Workflow for Determining Buffer Capacity.

Quantitative Data

Table of Theoretical Buffer Maxima:

| pH | Expected Buffer Capacity |

| 4.43 (pKa1) | Maximum |

| 5.03 (midpoint) | Minimum between pKa's |

| 5.64 (pKa2) | Maximum |

Applications in Drug Development

The dual buffering range of this compound makes it a candidate for various pharmaceutical applications:

-

Formulation of Oral Liquids: To maintain the pH of a solution to ensure drug solubility and stability.

-

Parenteral Formulations: Adjusting the pH of injectable drugs to be closer to physiological pH, which can reduce pain on injection.[4]

-

Topical Preparations: Ensuring the stability of active pharmaceutical ingredients in creams and ointments.[4]

-

Drug Delivery Systems: Adipate-based polymers have been investigated for use in nanocarriers for drug delivery.[8][11]

Conclusion

This compound presents itself as a promising and versatile pH buffer for the pharmaceutical industry. Its diprotic nature provides two distinct buffering regions, offering flexibility in formulation development. The experimental protocols detailed in this guide provide a framework for the preparation and rigorous characterization of this compound buffers. Further experimental investigation to generate comprehensive buffer capacity data is warranted to fully realize its potential as a valuable excipient in drug development.

References

- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Buffers - ITW Reagents [itwreagents.com]

- 4. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]

- 5. This compound | C6H9NaO4 | CID 23705258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Titration curve - Wikipedia [en.wikipedia.org]

- 8. Poly (diglycerol adipate) variants as enhanced nanocarrier replacements in drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Re-examination of the Pka1 and Pka2 values of adipic acid in water 25oC. [ir-library.ku.ac.ke]

- 10. Khan Academy [khanacademy.org]

- 11. researchgate.net [researchgate.net]

Theoretical pKa Calculation of Sodium Hydrogen Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the acid dissociation constant (pKa) for sodium hydrogen adipate. The focus is on the second dissociation constant (pKa2) of its parent dicarboxylic acid, adipic acid, which corresponds to the equilibrium of the hydrogen adipate ion.

Introduction

Adipic acid (hexanedioic acid) is a dicarboxylic acid of significant industrial importance, notably as a precursor in nylon production.[1] As a diprotic acid, it undergoes two deprotonation steps. The pKa of this compound is represented by the second dissociation constant (pKa2) of adipic acid. Understanding and accurately determining this value is crucial for various applications, including its use as a food additive and in controlled-release drug formulations.[1][2] Computational chemistry offers a powerful tool for predicting pKa values, complementing experimental approaches.[3][4]

Theoretical Framework for pKa Calculation

The theoretical calculation of pKa values from first principles, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become increasingly reliable.[5][6][7] The direct method, which calculates the Gibbs free energy change of the dissociation reaction in solution, and methods involving thermodynamic cycles are commonly employed.[8][9]

The dissociation of the hydrogen adipate anion can be represented as:

HOOC(CH₂)₄COO⁻ ⇌ ⁻OOC(CH₂)₄COO⁻ + H⁺

The pKa is then calculated from the standard Gibbs free energy change (ΔG°) of this reaction in solution:

pKa = ΔG° / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

Several factors are critical for achieving accurate theoretical pKa predictions for carboxylic acids:

-

Choice of Density Functional: Hybrid functionals such as B3LYP and CAM-B3LYP, as well as the M06-2X functional, have shown good performance in pKa predictions for carboxylic acids.[3][5][7] CAM-B3LYP, in particular, has been reported to yield low mean absolute errors.[3][7]

-

Basis Set: A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure of the species involved. Basis sets like 6-311+G(d,p) are commonly used.[3]

-

Solvation Model: The accurate representation of solvent effects is paramount. Continuum solvation models like the Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM) are widely used.[3][6] For enhanced accuracy, a hybrid approach incorporating a few explicit water molecules in the first solvation shell along with a continuum model is often employed.[3][10]

Data Presentation: pKa Values of Adipic Acid

The following table summarizes the experimental pKa values for adipic acid at 25°C. The pKa of this compound corresponds to the pKa2 value.

| pKa | Experimental Value |

| pKa1 | 4.41 - 4.43 |

| pKa2 | 5.41 - 5.64 |

Note: The range of values reflects slight variations reported in different sources.[1][11][12][13]

Methodologies

A typical workflow for the theoretical calculation of the pKa of this compound (adipic acid pKa2) using DFT is outlined below. This process involves calculating the Gibbs free energies of the hydrogen adipate anion and the adipate dianion in solution.

References

- 1. Adipic acid - Wikipedia [en.wikipedia.org]

- 2. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. routledge.com [routledge.com]

- 5. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Re-examination of the Pka1 and Pka2 values of adipic acid in water 25oC. [ir-library.ku.ac.ke]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

Initial Studies on the Biocompatibility of Adipate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate compounds, diesters of adipic acid, are a class of chemicals widely utilized as plasticizers, solvents, and base components in the synthesis of polymers. Their applications span from industrial PVC films to biomedical materials for drug delivery and medical devices. As their use in human-contact applications grows, a thorough understanding of their biocompatibility is paramount. This technical guide provides a consolidated overview of initial biocompatibility studies on key adipate compounds. It summarizes quantitative toxicological data, details common experimental protocols for biocompatibility assessment, and visualizes the known cellular mechanisms and experimental workflows to support further research and development in this area.

Quantitative Biocompatibility Data

The following tables summarize key quantitative data from toxicological and biocompatibility studies of prominent adipate compounds. These values provide a comparative baseline for assessing the safety profiles of these materials.

Table 1: In Vivo Toxicity Data for Adipate Compounds

| Compound | Species | Route | Endpoint | Value | Reference(s) |

| Di(2-ethylhexyl) adipate (DEHA) | Rat | Oral (pre/postnatal) | NOAEL¹ | 200 mg/kg/day | [1] |

| Di(2-ethylhexyl) adipate (DEHA) | Rat | Intravenous | LD₅₀² | 900 mg/kg | [2] |

| Dibutyl Adipate | Rabbit | Dermal (subchronic) | Effect Level | 1.0 ml/kg/day (caused reduced body weight gain) | [3] |

| Dibutyl Adipate | Rabbit | Dermal (subchronic) | No-Effect Level | 0.5 ml/kg/day | [3] |

| Dibutyl Adipate | Rat | Intraperitoneal | Teratogenic Effect | 1.75 ml/kg (on 3 days of gestation) | [3] |

| Dibutyl Adipate | Rat | Intraperitoneal | No Teratogenic Effect | 1.05 ml/kg | [3] |

¹No-Observed-Adverse-Effect Level ²Median Lethal Dose

Table 2: In Vitro and Material-Tissue Interaction Data

| Compound/Material | Assay/Model | Observation | Key Findings | Reference(s) |

| Poly(butylene adipate-co-terephthalate) (PBAT) | Rabbit Corneal Implant | Histopathology | Mild mononuclear infiltration, fibroblast proliferation, and edema. | [4] |

| Diisopropyl Adipate (DIA) | TRPA1-expressing CHO cells | Calcium Mobilization | EC₅₀³ for TRPA1 activation: 37 µM. | [5] |

| Dibutyl Adipate | Guinea Pig Maximization Test | Skin Sensitization | Not a sensitizer at 25% concentration. | [3] |

| Dibutyl Adipate | Rabbit Eye Test | Ocular Irritation | Minimally irritating (undiluted); Non-irritating (0.1%). | [3] |

| Dibutyl Adipate | Clinical Patch Test | Skin Irritation | Confirmed absence of skin irritation in humans. | [3] |

³Half-maximal Effective Concentration

Experimental Protocols & Workflows

Biocompatibility evaluation of adipate compounds follows standardized procedures, often guided by the ISO 10993 series of standards. Below are detailed methodologies for key experiments cited in the literature.

General Biocompatibility Testing Workflow

The evaluation of a novel adipate-based biomaterial typically follows a tiered approach, beginning with fundamental in vitro assays before proceeding to more complex in vivo models. This workflow ensures that materials are screened for overt toxicity early in the development process.

Caption: A generalized workflow for the biocompatibility assessment of adipate-based biomaterials.

Protocol: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

-

Objective: To assess the potential of a material to cause cellular damage and death.

-

Materials:

-

Test Material: Adipate compound or polymer.

-

Cell Line: L929 mouse fibroblasts or other appropriate mammalian cell line.

-

Culture Medium: MEM (Minimum Essential Medium) supplemented with serum.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Isopropanol.

-

Controls: Negative control (high-density polyethylene), Positive control (organotin-stabilized PVC).

-

-

Methodology:

-

Extract Preparation (ISO 10993-12): The test material is incubated in culture medium (e.g., at 37°C for 24-72 hours) to create an extract containing leachable substances.

-

Cell Seeding: L929 cells are seeded into 96-well plates and incubated until they form a semi-confluent monolayer.

-

Exposure: The culture medium is replaced with the prepared material extract. Control cells are treated with fresh medium and extracts from control materials.

-

Incubation: Cells are incubated with the extracts for a defined period (e.g., 24 hours).

-

Viability Assessment (MTT): The extract is removed, and MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Quantification: After incubation with MTT, the solution is removed, and isopropanol is added to dissolve the formazan crystals. The absorbance is read using a spectrophotometer (e.g., at 570 nm).

-

-

Endpoint: Cell viability is calculated as a percentage relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.

Protocol: In Vivo Implantation Study (Based on ISO 10993-6)

-

Objective: To evaluate the local pathological effects on living tissue after implantation of the material.

-

Materials:

-

Test Material: Sterilized adipate-based polymer, fabricated into a suitable shape for implantation.

-

Animal Model: Rabbit or rat.

-

Control Material: USP negative control plastic.

-

-

Methodology:

-

Surgical Implantation: The animal is anesthetized. The sterilized test material and control material are implanted into a specific tissue site (e.g., paravertebral muscle).

-

Post-Operative Observation: Animals are monitored for a set period (e.g., 1 week to several months) for any systemic or local adverse reactions.

-

Explantation and Histopathology: At the end of the study period, the animals are euthanized. The implant and surrounding tissue are carefully explanted, fixed in formalin, and processed for histological evaluation.

-

Microscopic Evaluation: Tissue sections are stained (e.g., with Hematoxylin and Eosin) and examined by a pathologist.

-

-

Endpoints: The local tissue response is scored based on the extent of inflammation (acute and chronic), necrosis, fibrosis/fibrous capsule formation, and tissue degeneration compared to the control site.

Signaling Pathways and Mechanisms of Interaction

Initial studies have begun to elucidate the molecular mechanisms by which adipate compounds interact with biological systems. The primary pathways identified relate to sensory nerve activation and metabolic regulation.

TRPA1-Mediated Skin Sensitization

Certain adipate esters, such as Diisopropyl Adipate (DIA), have been shown to act as adjuvants in contact hypersensitivity. This effect is linked to the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory neurons.[4][6]

Caption: Adipate-induced activation of the TRPA1 signaling pathway leading to skin sensitization.

This pathway involves the adipate ester directly activating TRPA1 channels on cutaneous sensory neurons. This activation leads to calcium influx, depolarization, and the release of neuropeptides. This process promotes the maturation and migration of dendritic cells (antigen-presenting cells) to local lymph nodes, where they activate T-cells, culminating in an enhanced immune response or contact hypersensitivity.[4][5][6]

Peroxisome Proliferator-Activated Receptor (PPAR) Interaction

Di(2-ethylhexyl) adipate (DEHA) has been identified as a peroxisome proliferator in rodents, a mechanism it shares with some phthalate plasticizers. This activity is primarily mediated through the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.

Caption: Conceptual pathway for DEHA-induced peroxisome proliferation via PPARα activation.

Upon entering a cell, such as a hepatocyte, DEHA or its metabolites can bind to and activate PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism and peroxisome formation, leading to an increase in the number and size of peroxisomes and proliferation of liver cells (hepatomegaly) in rodents.[7] It is important to note that humans are considered less responsive to this specific mechanism than rodents.[7]

Conclusion and Future Directions

Initial studies indicate that while many adipate compounds exhibit a favorable biocompatibility profile, specific biological interactions can occur. Polymeric forms like PBAT generally show good bio-inertness after an initial tissue remodeling phase.[4] Smaller molecule adipate esters, such as DEHA and dibutyl adipate, have well-defined toxicological profiles with established no-effect levels.[1][3] However, compounds like DIA can engage with specific cellular signaling pathways, such as TRPA1, to modulate immune responses.[5]

Future research should focus on:

-

Long-term Biocompatibility: Comprehensive, long-term implantation studies of novel adipate-based polymers are needed to fully assess their biostability and chronic tissue response.

-

Structure-Activity Relationships: Systematic studies are required to correlate the chemical structure of different adipate esters (e.g., alkyl chain length) with specific biological activities, such as PPAR or TRP channel activation.

-

Metabolite Biocompatibility: Further investigation into the biocompatibility of the metabolic breakdown products of adipate compounds is crucial for a complete risk assessment, especially for biodegradable polymer applications.

This guide serves as a foundational resource for professionals engaged in the development and safety assessment of adipate-containing materials, providing essential data and methodological context for this important class of compounds.

References

- 1. Di(2-ethylhexyl) phthalate-induced apoptosis in rat INS-1 cells is dependent on activation of endoplasmic reticulum stress and suppression of antioxidant protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis(2-ethylhexyl) adipate - Wikipedia [en.wikipedia.org]

- 3. Modification of Poly(Glycerol Adipate) with Tocopherol and Cholesterol Modulating Nanoparticle Self-Assemblies and Cellular Responses of Triple-Negative Breast Cancer Cells to SN-38 Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adjuvant Effect of an Alternative Plasticizer, Diisopropyl Adipate, on a Contact Hypersensitivity Mouse Model: Link with Sensory Ion Channel TRPA1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adjuvant Effect of an Alternative Plasticizer, Diisopropyl Adipate, on a Contact Hypersensitivity Mouse Model: Link with Sensory Ion Channel TRPA1 Activation [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Adipic Acid and Its Salts as Multifunctional Food Additives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction